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molecular formula C8H4ClF3N4 B8436090 2-Chloro-6-[3-(trifluoromethyl)-1h-pyrazol-1-yl]pyrimidine

2-Chloro-6-[3-(trifluoromethyl)-1h-pyrazol-1-yl]pyrimidine

Cat. No. B8436090
M. Wt: 248.59 g/mol
InChI Key: SBAVEJIAXURCTB-UHFFFAOYSA-N
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Patent
US06172005B2

Procedure details

A mixture of 2,4-dichloropyrimidine (3.0.g, 20 mmol), 3-(trifluoromethyl)-1H-pyrazole (2.5 g, 18 mmol) and potassium carbonate (5.0 g, 36 mmol) was stirred in 25 mL of N,N-dimethylformamide at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and water. The separated organic layer was washed twice with brine, dried over magnesium sulfate, and evaporated under reduced pressure to a crude solid. Flash chromatography on silica gel (50:1 to 25:1 to 110:1 to 3:1 hexane/ethyl acetate) afforded 0.5 g of the title compound of Step A as a solid melting at 123-125° C. and 2.3 g of the isomer 2-chloro-6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine as a solid melting at 111-112° C. 1H NMR (CDCl3): δ 6.77 (d, 1H), 7.35 (d, 1H), 8.65 (d, 1H), 8.70 (d, 1H).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[F:9][C:10]([F:17])([F:16])[C:11]1[CH:15]=[CH:14][NH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:13]2[CH:14]=[CH:15][C:11]([C:10]([F:17])([F:16])[F:9])=[N:12]2)[N:7]=1.[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]([N:13]2[CH:14]=[CH:15][C:11]([C:10]([F:17])([F:16])[F:9])=[N:12]2)[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(C1=NNC=C1)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The separated organic layer was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a crude solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)N1N=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
Name
Type
product
Smiles
ClC1=NC(=CC=N1)N1N=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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